N-(4-iodophenyl)-2-(oxan-4-yl)acetamide
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Overview
Description
N-(4-iodophenyl)-2-(oxan-4-yl)acetamide is an organic compound characterized by the presence of an iodophenyl group and an oxan-4-yl moiety attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-iodoaniline and 4-hydroxyoxane.
Step 1 Formation of 4-iodophenylacetamide:
Step 2 Formation of N-(4-iodophenyl)-2-(oxan-4-yl)acetamide:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Example: The iodophenyl group can undergo nucleophilic substitution reactions.
Reagents: Common reagents include sodium azide or potassium cyanide.
Products: Substituted phenyl derivatives.
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Oxidation Reactions
Example: The oxan-4-yl moiety can be oxidized to form oxan-4-one derivatives.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxan-4-one derivatives.
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Reduction Reactions
Example: The acetamide group can be reduced to an amine.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Products: Corresponding amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: N-(4-iodophenyl)-2-(oxan-4-yl)acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology
Bioconjugation: This compound can be used to modify biomolecules, aiding in the study of protein interactions and cellular processes.
Medicine
Drug Development: Due to its unique structure, it can serve as a scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry
Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which N-(4-iodophenyl)-2-(oxan-4-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl group can facilitate binding through halogen bonding, while the oxan-4-yl moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-(oxan-4-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
N-(4-chlorophenyl)-2-(oxan-4-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.
N-(4-fluorophenyl)-2-(oxan-4-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(4-iodophenyl)-2-(oxan-4-yl)acetamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding, potentially leading to different biological activities and physical properties compared to its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C13H16INO2 |
---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-(oxan-4-yl)acetamide |
InChI |
InChI=1S/C13H16INO2/c14-11-1-3-12(4-2-11)15-13(16)9-10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16) |
InChI Key |
OSQRUSRDAKSRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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